molecular formula C18H28N2OS B14681618 Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- CAS No. 32417-08-6

Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio-

Cat. No.: B14681618
CAS No.: 32417-08-6
M. Wt: 320.5 g/mol
InChI Key: HTGZDASDWNKZGB-UHFFFAOYSA-N
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Description

Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- is a chemical compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in medical, industrial, and biological fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- typically involves the reaction of p-isobutoxybenzoyl chloride with N-(3-pyrrolidinylpropyl)thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

32417-08-6

Molecular Formula

C18H28N2OS

Molecular Weight

320.5 g/mol

IUPAC Name

4-(2-methylpropoxy)-N-(3-pyrrolidin-1-ylpropyl)benzenecarbothioamide

InChI

InChI=1S/C18H28N2OS/c1-15(2)14-21-17-8-6-16(7-9-17)18(22)19-10-5-13-20-11-3-4-12-20/h6-9,15H,3-5,10-14H2,1-2H3,(H,19,22)

InChI Key

HTGZDASDWNKZGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=S)NCCCN2CCCC2

Origin of Product

United States

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